molecular formula C10H9NO2S B2500720 Methyl 4-isothiocyanato-3-methylbenzoate CAS No. 1360960-70-8

Methyl 4-isothiocyanato-3-methylbenzoate

Cat. No.: B2500720
CAS No.: 1360960-70-8
M. Wt: 207.25
InChI Key: JGYOERHGONCFFH-UHFFFAOYSA-N
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Description

Chemical and Structural Context within Isothiocyanates and Benzoate (B1203000) Esters

Isothiocyanates: This class of organosulfur compounds is defined by the presence of the -N=C=S functional group. foodandnutritionjournal.org The central carbon atom of this group is highly electrophilic, making it susceptible to attack by nucleophiles such as thiols and amines. researchgate.netsrce.hr This reactivity is the foundation for the wide range of biological activities observed in many isothiocyanates, which are known for their potential anticancer, anti-inflammatory, and antimicrobial properties. foodandnutritionjournal.org Naturally occurring isothiocyanates are often derived from the enzymatic hydrolysis of glucosinolates, which are found in cruciferous vegetables. foodandnutritionjournal.org

Benzoate Esters: Benzoate esters are formed by the condensation of benzoic acid or its derivatives with an alcohol. britannica.com Methyl benzoate and its analogues are often characterized by pleasant, fruity odors and are used in perfumery and as flavoring agents. britannica.comnih.gov Chemically, they serve as versatile intermediates in organic synthesis. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, and it influences the reactivity of the aromatic ring. wikipedia.org

Methyl 4-isothiocyanato-3-methylbenzoate is structurally a derivative of methyl benzoate, specifically methyl 3-methylbenzoate (B1238549) (also known as methyl m-toluate), which bears the isothiocyanate moiety at the 4-position. The interplay between the electron-withdrawing isothiocyanate group and the methyl and methyl ester substituents on the aromatic ring is a key area for theoretical and experimental investigation.

PropertyValue
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Core StructureMethyl Benzoate
Key Functional GroupsIsothiocyanate (-N=C=S), Ester (-COOCH3), Methyl (-CH3)
Precursor Compound (Hypothetical)Methyl 4-amino-3-methylbenzoate nih.gov

Overview of Potential Research Trajectories for this compound

Given the compound's bifunctional nature, research can be envisioned along several parallel paths, primarily in medicinal chemistry and synthetic chemistry. The unique substitution pattern offers an opportunity to develop a novel agent whose properties are distinct from simpler isothiocyanates or benzoate esters.

Medicinal and Biological Chemistry: The most prominent research trajectory stems from the well-documented bioactivity of the isothiocyanate group. foodandnutritionjournal.org

Anticancer and Chemopreventive Studies: A primary avenue would be the investigation of its effects on cancer cells. Many isothiocyanates exert anticancer effects by inducing apoptosis and inhibiting cell cycle progression. A common mechanism involves the reaction of the electrophilic isothiocyanate carbon with nucleophilic thiol groups in cellular proteins, such as cysteine residues on tubulin or the regulatory protein Keap1, which unleashes the antioxidant response mediated by the Nrf2 transcription factor. Research on this compound could explore its potential to modulate these or other pathways.

Antimicrobial Research: Isothiocyanates have demonstrated activity against a range of bacteria and fungi. foodandnutritionjournal.org Studies could assess the efficacy of this compound against various pathogens, investigating its mechanism of action, which likely involves the disruption of essential microbial enzymes through reaction with their cysteine residues.

Organic Synthesis and Materials Science: The compound also presents as a valuable and versatile building block for synthetic chemists.

Heterocyclic Synthesis: The isothiocyanate group is a powerful tool for constructing sulfur- and nitrogen-containing heterocycles. arkat-usa.org It can react with a variety of binucleophilic reagents to form thiazoles, thiadiazoles, and thiourea-based structures, which are scaffolds present in many pharmaceutically active molecules.

Prodrug Design: The benzoate ester portion of the molecule could be designed to act as a prodrug. In a biological system, the ester could be hydrolyzed by esterase enzymes to release a more polar carboxylic acid form of the molecule. This strategy could be used to modify the compound's solubility, cell permeability, and pharmacokinetic profile.

Polymer and Materials Application: As a bifunctional molecule, it could be explored as a monomer for novel polymers or as a chemical agent for modifying the surfaces of materials. The isothiocyanate group can readily form covalent bonds with surfaces bearing amine or thiol groups.

Research AreaObjectiveScientific Rationale
Anticancer Drug DiscoveryTo evaluate cytotoxic and chemopreventive effects on cancer cell lines.The isothiocyanate moiety is a known pharmacophore for anticancer activity, potentially targeting proteins like tubulin and Keap1 via covalent modification. foodandnutritionjournal.org
Antimicrobial Agent DevelopmentTo assess activity against pathogenic bacteria and fungi.Isothiocyanates are known to disrupt microbial function by reacting with essential proteins. foodandnutritionjournal.org
Heterocyclic SynthesisTo use as a precursor for the synthesis of novel nitrogen- and sulfur-containing heterocycles.The -N=C=S group is a versatile synthon for cycloaddition and condensation reactions. arkat-usa.org
Prodrug StrategyTo investigate the hydrolysis of the ester group by biological esterases to control drug release and properties.Ester groups are commonly used in prodrug design to improve bioavailability and pharmacokinetics. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-isothiocyanato-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-7-5-8(10(12)13-2)3-4-9(7)11-6-14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYOERHGONCFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Isothiocyanato 3 Methylbenzoate

Precursor Synthesis Routes to Substituted Methylaminobenzoates

The primary precursor for the target compound is Methyl 4-amino-3-methylbenzoate. Its synthesis involves establishing the correct substitution pattern on the benzene (B151609) ring—an amino group at position 4, a methyl group at position 3, and a methyl ester at position 1.

A prevalent and high-yield method for synthesizing Methyl 4-amino-3-methylbenzoate involves the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid. guidechem.comchemicalbook.com In a typical procedure, 3-methyl-4-nitrobenzoic acid is dissolved in methanol (B129727), and a catalyst, such as 5% Palladium on carbon (Pd/C), is added. chemicalbook.com The mixture is then subjected to hydrogenation under pressure, for instance, at 48 psi of H₂ for 24 hours. chemicalbook.com Following the reaction, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield Methyl 4-amino-3-methylbenzoate as a white solid in nearly quantitative yield (99%). chemicalbook.com

An alternative multi-step route begins with o-toluidine (B26562). google.com This process involves:

Reacting o-toluidine with butyryl chloride to form N-butyryl-2-methylaniline. google.com

Bromination of the resulting compound to yield N-(4-bromo-2-methylphenyl)butanamide. google.com

A final conversion step reacting the brominated intermediate with carbon monoxide and methanol in the presence of a palladium catalyst to produce methyl N-butyryl-4-amino-3-methylbenzoate, which can then be hydrolyzed to the desired amine precursor. google.com

The synthesis of the specific precursor, Methyl 4-amino-3-methylbenzoate, exemplifies the broader strategy of derivatizing substituted aminobenzoic acids. This involves strategically modifying a benzoic acid core to install the required functional groups at the correct positions. For instance, the synthesis starting from 3-methyl-4-nitrobenzoic acid demonstrates the derivatization of a benzoic acid through the reduction of a nitro group to an amine and the simultaneous or subsequent esterification of the carboxylic acid. guidechem.comchemicalbook.com

Another general method for the ortho-alkylation of anilines can be adapted for this purpose. orgsyn.org This illustrates how a pre-existing aminobenzoate, such as ethyl 4-aminobenzoate, can be functionalized at the position ortho to the amino group to introduce the necessary methyl substituent. orgsyn.org These derivatization strategies are fundamental in creating specifically substituted aromatic precursors required for the synthesis of more complex molecules.

Introduction of the Isothiocyanate Functional Group

Once the precursor Methyl 4-amino-3-methylbenzoate is obtained, the next critical step is the conversion of its primary amino group (-NH₂) into an isothiocyanate group (-N=C=S). Several established methods exist for this transformation.

A widely used and versatile method for synthesizing isothiocyanates involves the decomposition of a dithiocarbamate (B8719985) salt, which is formed in situ from the primary amine. nih.govchemrxiv.org This two-step process begins with the reaction of the amine (Methyl 4-amino-3-methylbenzoate) with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. chemrxiv.orgbeilstein-journals.org This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product. chemrxiv.orgbeilstein-journals.org

A variety of desulfurization reagents have been developed, offering different advantages in terms of reaction conditions, substrate scope, and environmental impact. nih.govchemrxiv.org An improved procedure utilizes molecular iodine in a water/ethyl acetate (B1210297) biphasic medium, which is noted for its cost-effectiveness and the use of non-toxic reagents. cbijournal.comresearchgate.net The biphasic system facilitates an easy work-up, as the isothiocyanate product is extracted into the organic layer while impurities remain in the aqueous phase. cbijournal.comresearchgate.net Another efficient reagent is di-tert-butyl dicarbonate (B1257347) (Boc₂O), which is advantageous because its by-products are mostly volatile, simplifying purification to a simple evaporation step. cbijournal.comkiku.dk

The table below summarizes various desulfurization reagents used in this methodology.

Desulfurization ReagentKey FeaturesRelevant Sources
Iodine (I₂) / NaHCO₃ Uses inexpensive, non-toxic reagents; biphasic system simplifies work-up. cbijournal.comresearchgate.net
Di-tert-butyl dicarbonate (Boc₂O) By-products are volatile (gases, tert-butanol), allowing for simple evaporative work-up. cbijournal.comkiku.dk
Tosyl Chloride (TsCl) Mediates a facile decomposition of dithiocarbamate salts generated in situ. organic-chemistry.org
Cyanuric Chloride (TCT) Effective in a one-pot process under aqueous conditions, suitable for scale-up. beilstein-journals.org
**Hydrogen Peroxide (H₂O₂) **Works well in water and protic solvents for non-chiral isothiocyanates. nih.gov
Sodium Persulfate (Na₂S₂O₈) An especially efficient method for a wide scope of isothiocyanates, including chiral derivatives. nih.gov
Triphosgene An effective desulfurization agent. nih.gov

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) is a long-established and direct method for the synthesis of isothiocyanates. cbijournal.comresearchgate.net This reaction typically proceeds smoothly and appears analogous to the phosgenation of amines to form isocyanates. cbijournal.com The reaction is believed to proceed via a thiocarbamyl chloride intermediate, which then eliminates hydrogen chloride to form the isothiocyanate. cbijournal.com Aromatic amines are generally employed as free bases in this reaction. cbijournal.com Despite its efficiency, a significant drawback of this method is the high toxicity and volatility of thiophosgene, which has prompted the development of alternative reagents. nih.govgoogle.com

To address the limitations of traditional methods, particularly the toxicity of thiophosgene, several alternative strategies have been developed.

Alternative Thiocarbonyl Transfer Reagents: Reagents that can transfer a C=S group have been developed as safer substitutes for thiophosgene. chemrxiv.orgkiku.dk These include 1,1'-Thiocarbonyldiimidazole (TCDI) and dipyridyl thionocarbonate (DPT). cbijournal.comkiku.dk Phenyl chlorothionoformate has also been used effectively in either a one-pot or a two-step process with solid sodium hydroxide (B78521), proving versatile for a wide range of amines, including electron-deficient ones. organic-chemistry.orgorganic-chemistry.org

Sulfurization of Isocyanides: A more sustainable and modern approach involves the conversion of isocyanides to isothiocyanates using elemental sulfur. nih.gov This reaction is catalyzed by small amounts of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and can be performed in green solvents at moderate temperatures. nih.gov

Electrochemical and Photochemical Methods: Recent advancements include the development of electrochemical methods that prepare isothiocyanates from an amine and carbon disulfide without the need for toxic reagents. organic-chemistry.org Additionally, a photocatalyzed reaction between amines and carbon disulfide has been shown to produce isothiocyanates efficiently under mild conditions. organic-chemistry.org

Cleavage of Thioureas: Aryl isothiocyanates can also be generated from the cleavage of readily available diarylthioureas using hot mineral acids. cbijournal.com This method results in the formation of the isothiocyanate and the salt of an aryl amine. cbijournal.com

Optimization of Synthetic Pathways for Methyl 4-isothiocyanato-3-methylbenzoate

The primary route for synthesizing this compound involves the conversion of the corresponding primary amine, Methyl 4-amino-3-methylbenzoate. The most common method is the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. nih.gov The presence of the electron-withdrawing methyl ester group on the aromatic ring makes the starting amine less nucleophilic, which necessitates careful optimization of the reaction conditions to ensure efficient conversion.

Maximizing the yield of this compound requires a strategic selection of reagents and reaction conditions. For electron-deficient anilines like Methyl 4-amino-3-methylbenzoate, a two-step process is often more effective than a one-pot synthesis. organic-chemistry.orgorganic-chemistry.org

Reagent Selection:

Desulfurizing Agents: A variety of desulfurizing agents can be employed to convert the dithiocarbamate intermediate to the isothiocyanate. Common choices include tosyl chloride, hydrogen peroxide, cyanuric chloride (TCT), and propanephosphonic acid anhydride (B1165640) (T3P®). researchgate.netnih.govresearchgate.net The choice of agent can significantly impact yield and reaction time. For instance, methods using tosyl chloride or T3P often provide good to excellent yields for a broad range of amines. researchgate.netnih.gov

Base and Solvent: The formation of the dithiocarbamate salt is base-mediated. Triethylamine (B128534) (Et₃N) is commonly used, but for electron-deficient substrates, stronger bases or different solvent systems may be required to drive the reaction to completion. researchgate.net Aqueous conditions with a base like potassium carbonate (K₂CO₃) have also been shown to be effective, particularly when followed by desulfurization with TCT. researchgate.net

Process Optimization:

One-Pot vs. Two-Step Synthesis: While one-pot procedures are often preferred for their simplicity, they can lead to lower yields with electron-deficient amines. organic-chemistry.org A two-step approach, where the dithiocarbamate salt is first formed and isolated before being treated with the desulfurizing agent, allows for greater control and can significantly improve the yield of the final product. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate the reaction, often leading to higher yields in shorter timeframes compared to conventional heating. nih.gov This technique is particularly useful for optimizing the synthesis of aromatic isothiocyanates. nih.gov

The following table summarizes various desulfurization agents and their typical yields for the synthesis of aryl isothiocyanates from their corresponding amines, which can be extrapolated for the synthesis of this compound.

Desulfurizing AgentSubstrate TypeTypical Yield (%)Key Advantages
Tosyl ChlorideAlkyl and Aryl AminesGood to ExcellentFacile, in-situ generation of dithiocarbamate. researchgate.net
Hydrogen Peroxide (H₂O₂)Alkyl and Aromatic AminesExcellentMild reaction conditions, safe. nih.gov
Cyanuric Chloride (TCT)Electron-Deficient Aryl AminesExcellentHighly effective for challenging substrates. researchgate.net
Propanephosphonic Acid Anhydride (T3P®)Primary AminesGoodOne-pot, two-step procedure. researchgate.net
Phenyl ChlorothionoformateElectron-Deficient Aryl AminesUp to 99%Versatile two-step process overcomes limitations of one-pot methods. organic-chemistry.org

A primary challenge in the synthesis of isothiocyanates is the formation of unwanted byproducts, most commonly symmetrical N,N'-disubstituted thioureas. These side reactions can significantly reduce the yield and complicate the purification of the desired product.

Common Side Reactions and Mitigation:

Thiourea (B124793) Formation: This occurs when the newly formed isothiocyanate reacts with the starting amine that is still present in the reaction mixture. To minimize this, the desulfurization step should be efficient and rapid. Slow addition of the desulfurizing agent or ensuring the complete conversion of the amine to the dithiocarbamate intermediate before desulfurization can be effective.

Urea (B33335) Formation: If the desulfurizing agent is an activating agent for the dithiocarbamate, it can lead to the formation of a urea byproduct.

Decomposition: Isothiocyanates can be sensitive to harsh reaction conditions. Therefore, employing mild reagents and maintaining optimal temperatures are crucial to prevent degradation of the product.

One effective strategy to prevent side reactions, especially for less reactive amines, is the use of a two-step process. By first converting the amine completely to its dithiocarbamate salt and isolating it, the possibility of the final isothiocyanate reacting with the starting amine is eliminated. organic-chemistry.org The choice of base is also critical; for example, using triethylamine with phenyl chlorothionoformate for electron-deficient anilines can lead to O-phenyl diethylcarbamothioate (B8642194) as a major byproduct, a reaction that can be avoided by using a two-step approach with a different base. organic-chemistry.org

Condition / StrategyCommon Side ProductMechanism of Minimization
Use of a Two-Step ProcessSymmetrical ThioureaSeparates the formation of the isothiocyanate from the presence of the starting amine. organic-chemistry.org
Controlled Reagent AdditionSymmetrical ThioureaEnsures rapid conversion of the intermediate, leaving little time for side reactions.
Optimized Base SelectionVarious ByproductsAvoids specific side reactions associated with certain base/reagent combinations. organic-chemistry.org
Mild Reaction ConditionsDecomposition ProductsPrevents the degradation of the temperature-sensitive isothiocyanate product. nih.gov

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including reactive intermediates like isothiocyanates. thieme-connect.com This approach offers significant advantages in terms of safety, reaction control, and scalability.

Advantages of Flow Synthesis:

Enhanced Safety: Isothiocyanate synthesis often involves toxic reagents and exothermic reactions. Flow reactors, with their small reaction volumes and superior heat and mass transfer capabilities, mitigate these risks. thieme-connect.com

Rapid Optimization: The parameters of a flow system, such as temperature, pressure, residence time, and reagent stoichiometry, can be adjusted quickly, allowing for rapid optimization of reaction conditions to maximize yield and minimize impurities.

Generation and In-Situ Use: Isothiocyanates can be unstable and are often best used immediately after their preparation. Flow systems allow for the on-demand generation of the isothiocyanate, which can then be directly introduced into a subsequent reaction stream without the need for isolation and purification. thieme-connect.com

A typical continuous flow setup for the synthesis of an aryl isothiocyanate would involve pumping separate streams of the starting amine (e.g., Methyl 4-amino-3-methylbenzoate) and the thiocarbonylating agent (e.g., carbon disulfide with a base) into a mixing zone. The resulting stream then flows through a heated reactor coil to form the dithiocarbamate intermediate, followed by the introduction of a desulfurizing agent in a second mixer. The product stream emerging from the reactor can be collected or used directly in a subsequent transformation.

ParameterTypical RangePurpose
Residence TimeMilliseconds to MinutesControls the extent of reaction and minimizes byproduct formation.
TemperatureRoom Temperature to >100°COptimizes reaction rate and selectivity.
Flow RateµL/min to mL/minDetermines throughput and residence time.
PressureAtmospheric to >100 psiAllows for heating solvents above their boiling points, accelerating reactions.

Chemical Reactivity and Derivative Synthesis of Methyl 4 Isothiocyanato 3 Methylbenzoate

Reactions Involving the Isothiocyanate Moiety

The isothiocyanate functional group (–N=C=S) is a highly versatile synthon in organic chemistry, primarily due to the electrophilic nature of its central carbon atom. This reactivity allows for nucleophilic addition reactions, which are fundamental to the synthesis of a wide array of heterocyclic compounds. chemrxiv.org The reactions of Methyl 4-isothiocyanato-3-methylbenzoate are characteristic of aromatic isothiocyanates, serving as a key building block for various derivatives with potential applications in medicinal and materials chemistry. heteroletters.org

The isothiocyanate moiety is an excellent precursor for cyclization reactions, leading to the formation of stable five- or six-membered heterocyclic rings. These reactions typically involve an initial nucleophilic attack on the isothiocyanate carbon, forming an intermediate adduct, which subsequently undergoes intramolecular cyclization. heteroletters.orgrsc.org This strategy is widely employed for the synthesis of thiosemicarbazones, triazoles, thiadiazoles, quinazolines, and pyrimidines.

Thiosemicarbazones are a class of compounds synthesized through the condensation of thiosemicarbazides with aldehydes or ketones. researchgate.netnih.gov The precursor thiosemicarbazides are readily prepared from the reaction of isothiocyanates with hydrazine (B178648) derivatives.

The synthesis begins with the nucleophilic addition of a hydrazine derivative, such as an acid hydrazide (R-CONHNH₂), to the electrophilic carbon of this compound. This reaction yields a 1,4-disubstituted thiosemicarbazide (B42300) intermediate. nih.gov This intermediate can then be reacted with a variety of aldehydes or ketones to form the final thiosemicarbazone product. nih.gov These compounds are recognized for their coordination chemistry and biological activities. researchgate.net

Table 1: Synthesis of Thiosemicarbazide Precursors from this compound

Reactant 1Reactant 2Intermediate Product
This compoundAcid Hydrazide (R-CONHNH₂)1-(4-(methoxycarbonyl)-2-methylphenyl)-4-(acyl)thiosemicarbazide

1,2,4-Triazole derivatives can be effectively synthesized from the thiosemicarbazide intermediates derived from isothiocyanates. nih.gov The process involves the intramolecular cyclization of the 1,4-disubstituted thiosemicarbazide under alkaline conditions. nih.govresearchgate.net

Starting with the thiosemicarbazide obtained from this compound and an acid hydrazide, treatment with a base such as sodium hydroxide (B78521) initiates the cyclization. The reaction proceeds via the deprotonation of the amide nitrogen, followed by nucleophilic attack on the thiocarbonyl carbon, leading to the elimination of a water molecule and the formation of the 1,2,4-triazole-5-thiol ring system. nih.govnepjol.info

Table 2: General Pathway to Triazole Derivatives

Starting MaterialReagentProduct Class
1,4-Disubstituted ThiosemicarbazideBase (e.g., NaOH)4-Aryl-3-alkyl-1H-1,2,4-triazole-5(4H)-thione

The same 1,4-disubstituted thiosemicarbazide intermediate used for triazole synthesis can also serve as a precursor for 1,3,4-thiadiazole (B1197879) derivatives. The outcome of the cyclization reaction is dependent on the reaction conditions, with acidic media favoring the formation of thiadiazoles. nih.gov

When the thiosemicarbazide derived from this compound is treated with a strong acid, such as concentrated sulfuric acid, it undergoes intramolecular cyclodehydration. nih.govmdpi.com This acid-catalyzed reaction results in the formation of a 2,5-disubstituted 1,3,4-thiadiazole. The thiadiazole core is a common scaffold in pharmacologically active compounds. jocpr.com

Table 3: Synthesis of 1,3,4-Thiadiazole Derivatives

Starting MaterialReagentProduct Class
1,4-Disubstituted ThiosemicarbazideAcid (e.g., conc. H₂SO₄)5-Substituted-N-(4-(methoxycarbonyl)-2-methylphenyl)-1,3,4-thiadiazol-2-amine

Quinazoline (B50416) derivatives can be prepared through the reaction of isothiocyanates with anthranilic acid (2-aminobenzoic acid) or its derivatives. nih.gov This reaction provides a direct route to 2-thioxoquinazolines, which are important heterocyclic structures in medicinal chemistry.

The reaction of this compound with a 2-aminobenzoic acid in a solvent like ethanol (B145695) or DMF, often in the presence of a base like triethylamine (B128534), initially forms a thiourea (B124793) adduct. nih.gov This intermediate then undergoes intramolecular cyclization through the attack of the carboxylic acid group on the thiocarbonyl, leading to the formation of a 3-substituted 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one. researchgate.net

Table 4: Formation of Quinazoline Derivatives

Reactant 1Reactant 2Product Class
This compound2-Aminobenzoic Acid3-(4-(methoxycarbonyl)-2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

The synthesis of pyrimidine (B1678525) derivatives from isothiocyanates is another important application of this functional group in heterocyclic chemistry. heteroletters.org Various synthetic strategies exist, often involving the reaction of the isothiocyanate with a compound containing both an amino group and an active methylene (B1212753) group. jofamericanscience.org

For instance, this compound can react with β-enaminones or β-enamino esters. The reaction is initiated by the nucleophilic attack of the amino group on the isothiocyanate carbon, forming a thiourea intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the enamine system, results in the formation of a substituted pyrimidine-2-thione derivative. heteroletters.org These compounds are precursors to a wide range of fused heterocyclic systems. ijesrr.orgnih.gov

Table 5: Synthesis of Pyrimidine Derivatives

Reactant 1Reactant 2Product Class
This compoundβ-Enamino EsterSubstituted 1-Aryl-4-alkyl-6-oxo-1,6-dihydropyrimidine-2(3H)-thione

Cyclization Reactions to Form Heterocyclic Compounds

Reactions Involving the Benzoate (B1203000) Ester Group

The methyl benzoate portion of the molecule undergoes reactions typical of aromatic esters. These transformations primarily involve nucleophilic attack at the carbonyl carbon of the ester group.

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-isothiocyanato-3-methylbenzoic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction carried out by heating the ester in water with a strong acid catalyst (e.g., H₂SO₄ or HCl). libretexts.orgkhanacademy.org To drive the equilibrium towards the products, a large excess of water is typically used.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), usually in an aqueous or alcoholic solution. libretexts.orgchegg.com The reaction yields an alcohol (methanol) and the carboxylate salt of the acid. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org Base-promoted hydrolysis is often preferred due to its irreversibility and typically faster reaction rates. oieau.fr

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), will reduce the ester group to a primary alcohol. commonorganicchemistry.comncert.nic.in This reaction converts the methyl benzoate moiety into a (4-isothiocyanato-3-methylphenyl)methanol. The reaction proceeds to completion and is not selective for the aldehyde intermediate.

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered hydride reagent at low temperatures. ncert.nic.in Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this partial reduction. youtube.commasterorganicchemistry.com The reaction is typically performed at -78 °C to prevent over-reduction of the resulting aldehyde to the alcohol. masterorganicchemistry.comreddit.com This provides a synthetic route to 4-isothiocyanato-3-methylbenzaldehyde.

Table 3: Reduction Products of the Benzoate Ester Group

Reagent Reaction Conditions Product
Lithium Aluminum Hydride (LiAlH₄) e.g., Diethyl ether or THF, then aqueous workup (4-isothiocyanato-3-methylphenyl)methanol

Chemical Transformations at the Aromatic Methyl Group

Oxidation to Carboxylic Acid

The methyl group attached to the benzene (B151609) ring can be oxidized to a carboxylic acid group using strong oxidizing agents. libretexts.orglibretexts.org This reaction is a common transformation for alkyl side chains on aromatic rings, provided the benzylic carbon has at least one attached hydrogen. libretexts.orglibretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically employed for this purpose. libretexts.org

The oxidation process involves the conversion of the methyl group into a carboxyl group (-COOH), which remains attached to the aromatic ring. This transformation significantly alters the electronic properties of the benzene ring. The initial methyl group is an ortho, para-directing group in electrophilic aromatic substitution reactions. In contrast, the resulting carboxylic acid group is a meta-directing group. libretexts.org This change is crucial for the design of subsequent synthetic steps involving the aromatic ring. The reaction proceeds despite the presence of the electron-withdrawing isothiocyanate and methyl ester groups, although harsher conditions might be necessary compared to simple alkylbenzenes. google.com

Benzylic Halogenation

The methyl group can also undergo free-radical halogenation at the benzylic position. This type of reaction is highly selective for the substitution of a hydrogen atom on the carbon directly attached to the aromatic ring. youtube.com N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination, typically in the presence of a radical initiator such as light (hν) or a peroxide like benzoyl peroxide. libretexts.orgchegg.com

This reaction proceeds via a free-radical chain mechanism. The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent benzene ring, is a key factor driving the selectivity of this reaction. youtube.com The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br₂), which favors the desired radical substitution pathway over electrophilic addition to the aromatic ring. youtube.com This method allows for the selective introduction of a bromine atom, yielding methyl 3-(bromomethyl)-4-isothiocyanatobenzoate. This brominated derivative is a versatile synthetic intermediate, as the bromine atom can be subsequently displaced by a variety of nucleophiles to introduce a wide range of functional groups.

The table below summarizes the potential chemical transformations at the aromatic methyl group of this compound and the resulting derivatives.

Starting MaterialReaction TypeReagentsProduct
This compoundOxidationKMnO₄ or H₂CrO₄4-Isothiocyanato-3-(methoxycarbonyl)benzoic acid
This compoundBenzylic BrominationN-Bromosuccinimide (NBS), light (hν) or peroxideMethyl 3-(bromomethyl)-4-isothiocyanatobenzoate

Computational and Theoretical Investigations of Methyl 4 Isothiocyanato 3 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure, stability, and reactivity of a compound. For Methyl 4-isothiocyanato-3-methylbenzoate, these methods can elucidate the influence of its distinct functional groups—the isothiocyanate (-NCS), the methyl (-CH3), and the methyl ester (-COOCH3)—on the electronic environment of the benzene (B151609) ring.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations can predict geometric parameters such as bond lengths and angles, as well as energetic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Molecular Structure: The geometry of this compound is determined by the interplay of its substituents on the aromatic ring. The isothiocyanate group is known to be a strong electron-withdrawing group, which influences the bond lengths and angles of the benzene ring. The methyl group, being electron-donating, and the methyl ester group, being electron-withdrawing, further modulate the electronic distribution and molecular geometry. DFT studies on similar substituted benzene molecules suggest that the C-N bond of the isothiocyanate group and the C-C bonds of the aromatic ring will be influenced by resonance and inductive effects.

Energetics: The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For aromatic isothiocyanates, the presence of the -NCS group generally leads to a lower LUMO energy, enhancing the molecule's electrophilic character. The methyl and methyl ester groups on the benzene ring will further tune this energy gap. It is anticipated that the combination of these groups in this compound results in a molecule with significant potential for biological activity.

ParameterPredicted Value RangeSignificance
C-N (Isothiocyanate) Bond Length1.18 - 1.22 ÅReflects the double bond character and reactivity of the NCS group.
C-S (Isothiocyanate) Bond Length1.55 - 1.60 ÅIndicates the nature of the sulfur linkage.
Aromatic C-C Bond Length1.38 - 1.41 ÅShows the degree of aromaticity and influence of substituents.
HOMO Energy-6.5 to -7.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.5 to -2.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.0 to 5.0 eVIndicates chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red) and positive potential (blue), corresponding to areas of high and low electron density, respectively.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. These studies are crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Isothiocyanates are known to exhibit a wide range of biological activities, including anticancer properties, by interacting with various cellular targets. nih.gov Molecular docking studies on various isothiocyanate derivatives have shown that they can bind to the active sites of proteins such as tubulin, protein kinases, and transcription factors. mdpi.commedicinacomplementar.com.br

For this compound, the isothiocyanate group is the primary reactive site, capable of forming covalent bonds with nucleophilic residues like cysteine in proteins. The substituted benzene ring contributes to the binding affinity and selectivity through hydrophobic and van der Waals interactions. Docking simulations of this compound into the active sites of known cancer targets would likely reveal key interactions with specific amino acid residues.

Potential Protein TargetLikely Interacting ResiduesType of Interaction
TubulinCys, Val, LeuCovalent (with Cys), Hydrophobic
Protein Kinases (e.g., Akt, EGFR)Cys, Met, Leu, ValCovalent (with Cys), Hydrophobic
NF-κBCys, Gln, AsnCovalent (with Cys), Hydrogen Bonding
Keap1CysCovalent

Computational methods play a pivotal role in the rational design of new compounds with enhanced biological activity and improved pharmacokinetic profiles. nih.gov Structure-activity relationship (SAR) studies, guided by computational analysis, can help in modifying the structure of this compound to optimize its interactions with specific biological targets. nih.govcohlife.org

Biological Activity Profiling of Methyl 4 Isothiocyanato 3 Methylbenzoate and Its Derivatives

General Biological Activity Screening

Isothiocyanates (ITCs) are well-documented as biologically active molecules, with activities spanning antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. mdpi.comnih.govmdpi.com The reactivity of the electrophilic isothiocyanate group with nucleophilic cellular targets is believed to be the primary driver of these effects. nih.gov Synthetic analogs of naturally occurring ITCs have been a focus of research to explore and enhance these biological activities. researchgate.net

Antimicrobial Activity Studies

The antimicrobial properties of isothiocyanates have been extensively studied, with many compounds demonstrating efficacy against a broad spectrum of bacteria and fungi. nih.gov

Aromatic isothiocyanates have generally been found to exhibit greater antibacterial activity compared to their aliphatic counterparts. frontiersin.org Benzyl (B1604629) isothiocyanate (BITC), a structurally related aromatic isothiocyanate, has shown potent activity against a range of both Gram-positive and Gram-negative bacteria. frontiersin.org The antibacterial effect of ITCs is thought to be, at least in part, due to their ability to disrupt the bacterial cell membrane. nih.gov

Studies on methicillin-resistant Staphylococcus aureus (MRSA) have highlighted the potent antibacterial action of aromatic isothiocyanates. nih.gov The chemical structure, particularly the presence of an aromatic ring, appears to be fundamental for antibacterial effectiveness. nih.gov

Table 1: Antibacterial Activity of Selected Aromatic Isothiocyanates

Compound Bacterium MIC (µg/mL) Reference
Benzyl isothiocyanate (BITC) Campylobacter jejuni 1.25–5 frontiersin.org
Benzyl isothiocyanate (BITC) Escherichia coli (WT) 70 mdpi.com
Benzyl isothiocyanate (BITC) Staphylococcus aureus (MRSA) 2.9–110 nih.govresearchgate.net
2-Phenylethyl isothiocyanate (PEITC) Staphylococcus aureus (MRSA) - nih.gov
Allyl isothiocyanate (AITC) Campylobacter jejuni 50–200 frontiersin.org

Note: Data for Methyl 4-isothiocyanato-3-methylbenzoate is not available; the table presents data for structurally related compounds.

Isothiocyanates have also demonstrated significant antifungal properties. nih.gov Benzyl isothiocyanate (BITC) has been shown to be effective against various fungal pathogens, including species of Aspergillus, Penicillium, and Rhizopus. frontiersin.org The mechanism of antifungal action is believed to involve the disruption of the fungal cell wall and membrane integrity. mdpi.comnih.gov

Research on Alternaria alternata, a common plant pathogen, has shown that BITC can inhibit both spore germination and mycelial growth in a dose-dependent manner. rsc.orgnih.gov Furthermore, BITC has been observed to induce ultrastructural changes in Candida albicans, leading to cell wall damage. mdpi.com The antifungal activity of ITCs makes them potential candidates for the development of new antifungal agents, an area of increasing importance due to the rise of antifungal resistance. caringsunshine.com

Table 2: Antifungal Activity of Benzyl Isothiocyanate (BITC)

Fungus Activity Concentration Reference
Alternaria alternata Mycelial growth inhibition 1.25 mM (complete inhibition) rsc.orgnih.gov
Alternaria alternata Mycotoxin production inhibition 0.312 mM rsc.orgnih.gov
Candida albicans Induces cell wall damage - mdpi.com

Note: Data for this compound is not available; the table presents data for a structurally related compound.

Anticancer Activity Evaluation

The anticancer properties of isothiocyanates are well-established, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines. mdpi.comnih.gov They are thought to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. nih.gov

Synthetic isothiocyanate analogs are being actively investigated to improve potency and selectivity against cancer cells. researchgate.netresearchgate.net For instance, a series of sulforaphane (B1684495) analogues with heterocyclic moieties showed significantly greater potency than the parent compound against breast cancer and leukemia cell lines. researchgate.net The anticancer activity is highly dependent on the chemical structure of the isothiocyanate. nih.gov

Table 3: Anticancer Activity of Selected Isothiocyanates

Compound Cancer Cell Line IC50 Value Reference
Allyl isothiocyanate (AITC) H1299 (Lung Cancer) 5 µM mdpi.com
Allyl isothiocyanate (AITC) A549 (Lung Cancer) 10 µM mdpi.com
Allyl isothiocyanate (AITC) MCF-7 (Breast Cancer) ~5 µM mdpi.com
Phenyl isothiocyanate (PITC) H1299 (Lung Cancer) 7.5 µM mdpi.com
Phenyl isothiocyanate (PITC) A549 (Lung Cancer) 15 µM mdpi.com
Sulforaphane (SFN) MCF-7 (Breast Cancer) 12.5 µM (24h) mdpi.com
Phenethyl isothiocyanate (PEITC) SKOV-3 (Ovarian Cancer) ~27.7 µmol mdpi.com

Note: Data for this compound is not available; the table presents data for structurally related and other relevant isothiocyanates.

Enzyme Inhibition Assays

The biological effects of isothiocyanates are often linked to their ability to interact with and modulate the activity of various enzymes. nih.gov The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic residues, such as cysteine, in the active sites of enzymes, leading to their inhibition. mostwiedzy.pl

Isothiocyanates have been shown to inhibit a range of enzymes, including those involved in carcinogen metabolism (cytochrome P450 enzymes) and inflammation (cyclooxygenase-2). nih.govresearchgate.net For example, phenyl isothiocyanate and 3-methoxyphenyl (B12655295) isothiocyanate were found to be potent inhibitors of human COX-2, with approximately 99% inhibition at a concentration of 50 μM. researchgate.net

Furthermore, some isothiocyanates have been identified as inhibitors of tubulin polymerization, a key process in cell division, which contributes to their anticancer activity. mdpi.com Recent studies have also implicated isothiocyanates as inhibitors of deubiquitinating enzymes (DUBs), which are involved in tumorigenesis. researchgate.net The ability of isothiocyanates to target multiple enzymes highlights their potential as multi-target therapeutic agents. nih.gov

Mechanistic Research and Cellular Studies

Exploration of Molecular Mechanisms of Action

While research specifically targeting Methyl 4-isothiocyanato-3-methylbenzoate is limited, the broader class of isothiocyanates (ITCs), to which it belongs, has been the subject of extensive investigation. These studies provide a foundational understanding of the likely molecular mechanisms through which this compound may exert its biological effects. Isothiocyanates are recognized for their ability to interact with multiple cellular components, leading to a range of biological activities, including anticancer and anti-inflammatory effects. nih.gov

A primary mechanism by which isothiocyanates function is through direct covalent binding to cellular proteins. The electrophilic isothiocyanate group (-N=C=S) readily reacts with nucleophilic groups in proteins, particularly the sulfhydryl groups of cysteine residues. nih.gov This interaction can alter the protein's structure and function, leading to downstream cellular effects.

One of the most significant protein targets identified for various isothiocyanates is tubulin . nih.gov ITCs such as benzyl (B1604629) isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (B1684495) (SFN) have been shown to covalently bind to tubulin, inhibiting its polymerization into microtubules. nih.gov Microtubules are crucial components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov Although all ITCs are not equally potent in this regard, their affinity for tubulin represents a key mechanism of their cytotoxic activity. nih.gov

The following table summarizes the effects of representative isothiocyanates on tubulin, which may serve as a model for the potential activity of this compound.

IsothiocyanateEffect on TubulinConsequenceReference
Benzyl Isothiocyanate (BITC)Covalent binding and inhibition of polymerizationAlteration of secondary and tertiary structure, cell growth arrest nih.gov
Phenethyl Isothiocyanate (PEITC)Covalent binding and inhibition of polymerizationInduction of apoptosis, cell cycle arrest nih.govnih.gov
Sulforaphane (SFN)Covalent binding and inhibition of polymerizationCell growth inhibition nih.gov

This table presents data for well-studied isothiocyanates to infer the potential action of this compound.

The interaction of isothiocyanates with various protein targets allows them to modulate a wide array of cellular signaling pathways. A key outcome of ITC treatment in cancer cells is the induction of apoptosis . This is often mediated through caspase-dependent pathways. For instance, PEITC and allyl isothiocyanate (AITC) have been shown to activate caspase-3 and caspase-8, leading to the proteolytic cleavage of essential cellular proteins and subsequent cell death. nih.gov

Furthermore, isothiocyanates can induce cell cycle arrest , a critical mechanism for inhibiting cancer cell proliferation. nih.gov Studies have demonstrated that compounds like AITC, BITC, and PEITC can cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This effect is consistent with the disruption of microtubule function, which prevents cells from successfully completing mitosis.

Isothiocyanates also impact signaling pathways related to inflammation and carcinogenesis, such as those involving mitogen-activated protein kinases (MAPK). nih.gov The ability of ITCs to target multiple pathways contributes to their broad spectrum of biological activity. nih.gov

The disruption of the tubulin cytoskeleton by isothiocyanates has a direct impact on the structural integrity of the cell. nih.gov The microtubule network is essential for maintaining cell shape and motility. Its disassembly can lead to visible morphological changes and a loss of normal cellular function.

While direct studies on the effect of this compound on cellular permeability are not available, the induction of apoptosis by other isothiocyanates involves changes in membrane integrity. The apoptotic process ultimately leads to the breakdown of the cell into smaller, membrane-bound apoptotic bodies.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For isothiocyanates, SAR studies have provided insights into the features that govern their potency and mechanism of action.

The isothiocyanate (-N=C=S) functional group is indispensable for the biological activity of this class of compounds. nih.gov Studies comparing isothiocyanates to their amine precursors (which lack the -N=C=S group) have shown that the isothiocyanate moiety is essential for the inhibition of tubulin polymerization and subsequent effects on cell growth. nih.gov The electrophilic nature of this group allows it to form covalent bonds with its biological targets, a key step in its mechanism of action. nih.gov

Isosteric replacement of the sulfur atom in the isothiocyanate group with selenium to create an isoselenocyanate has been shown to significantly enhance antitumor activity. Phenylalkyl isoselenocyanates were found to be more potent inhibitors of cancer cell growth compared to their corresponding isothiocyanate analogs. acs.org This suggests that modifications to the core functional group can dramatically influence biological potency.

For phenylalkyl isothiocyanates, the length of the alkyl chain connecting the phenyl ring to the isothiocyanate group has been shown to correlate with activity. acs.org In several cancer cell lines, an increase in the alkyl chain length of both phenylalkyl isothiocyanates and their isoselenocyanate analogs resulted in greater efficacy in inhibiting cell growth. acs.org

In the context of this compound, the presence and position of the methyl and methyl benzoate (B1203000) groups on the phenyl ring are expected to be critical determinants of its specific biological profile. Research on quinazoline (B50416) derivatives synthesized from isothiocyanates has shown that different substituents can lead to compounds with varying levels of cytotoxicity against cancer cell lines. nih.gov For example, specific thioether derivatives of 2-thioxoquinazolin-4-one were found to be more potent than the standard drug gefitinib (B1684475) against HeLa and MDA-MB-231 cancer cells. nih.gov

The following table illustrates the impact of structural variations on the anticancer activity of some quinazoline derivatives, highlighting the importance of substituent groups.

CompoundSubstituent GroupCancer Cell LineIC50 (µM)Reference
Derivative 21 2-((4-Chlorobenzyl)thio)HeLa2.81 nih.gov
MDA-MB-2311.94 nih.gov
Derivative 22 2-((4-Fluorobenzyl)thio)HeLa2.15 nih.gov
MDA-MB-2311.85 nih.gov
Derivative 23 2-((4-Bromobenzyl)thio)HeLa2.43 nih.gov
MDA-MB-2311.91 nih.gov
Gefitinib (Standard) -HeLa4.3 nih.gov
MDA-MB-23128.3 nih.gov

This table shows data for related heterocyclic compounds derived from isothiocyanates to demonstrate the principle of how substituent variations can affect biological potency.

These findings underscore that while the isothiocyanate group provides the reactive "warhead," the remainder of the molecular structure is crucial for modulating the compound's potency and selectivity.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as Synthetic Intermediates for Advanced Molecules

A key application of Methyl 4-isothiocyanato-3-methylbenzoate in medicinal chemistry is its role as a synthetic intermediate. The isothiocyanate functional group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows chemists to use it as a molecular scaffold to construct more complex and functionally diverse molecules.

The synthesis of this compound typically starts from its corresponding amine precursor, Methyl 4-amino-3-methylbenzoate. This precursor is a well-established intermediate in the synthesis of various pharmaceuticals. For instance, the related compound Methyl 3-amino-4-methylbenzoate is utilized in the preparation of perfluoroalkylated indoles, which are valuable in drug development, and in the synthesis of derivatives that act as inhibitors of the hedgehog signaling pathway, a target in cancer therapy. chemicalbook.com The foundational structure, Methyl 4-amino-3-methylbenzoate, is also noted as an important intermediate for preparing the angiotensin II receptor blocker, telmisartan. researchgate.net

By converting the amino group of Methyl 4-amino-3-methylbenzoate into an isothiocyanate, chemists unlock a new range of synthetic possibilities. This conversion provides a reactive handle to link the methyl benzoate (B1203000) core to other molecules of interest, thereby creating novel chemical entities with potential therapeutic properties. This strategic use as a versatile building block is fundamental to the process of discovering and developing new drugs. The synthesis process for isothiocyanates can be achieved through various methods, including "one-pot", two-step procedures that can produce a wide range of aryl isothiocyanates with good yields. mdpi.com

Identification and Optimization of Lead Compounds

In drug discovery, a "lead compound" is a chemical structure that exhibits promising biological activity and serves as the starting point for developing a new drug. numberanalytics.comijddd.com The process of taking a lead compound and modifying its chemical structure to improve its properties—such as potency, selectivity, and pharmacokinetic profile—is known as lead optimization. numberanalytics.comijddd.comresearchgate.net

This compound can be considered a potential lead compound or a scaffold for generating a library of compounds for screening. The isothiocyanate group is a well-known pharmacophore found in naturally occurring compounds like sulforaphane (B1684495), which has been extensively studied for its biological activities. rsc.org The methyl benzoate portion of the molecule also offers multiple sites for chemical modification. For example, the "magic methyl" effect, where the addition of a methyl group to a lead compound can dramatically improve its binding affinity or metabolic stability, is a common strategy in lead optimization. nih.gov

The process of lead optimization involves understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound relates to its biological activity. numberanalytics.com By systematically modifying the structure of this compound—for instance, by changing the position of the methyl group, adding other substituents to the aromatic ring, or altering the ester group—medicinal chemists can explore the SAR and fine-tune the molecule's properties. This iterative process of design, synthesis, and testing is crucial for transforming a promising lead into a viable drug candidate. nih.gov

Research into Novel Therapeutic Agent Development

The structural features of this compound suggest its potential for development as a novel therapeutic agent across several disease areas. This potential is largely based on the known biological activities of the isothiocyanate functional group and related benzoate derivatives.

Isothiocyanates (ITCs) are recognized for their broad-spectrum antimicrobial properties and have been investigated for their activity against various human pathogens. nih.gov Natural ITCs and their synthetic derivatives have shown promise in combating bacterial infections, including drug-resistant strains. nih.govscielo.br For example, isothiocyanate derivatives of amino acids have been evaluated for their antibacterial activity against E. coli and S. aureus. mdpi.com

Furthermore, the isothiocyanate moiety is a key feature in compounds designed as anti-inflammatory agents. Researchers have designed and synthesized novel ITC derivatives that act as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. rsc.org In one study, certain isothiocyanate derivatives showed high selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org

The table below presents findings from a study on new isothiocyanate derivatives and their COX inhibitory activity.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
I1 >1000.038>2611.5
I1c >1000.038>2582.4
Celecoxib 30.50.04762.5
Data sourced from a study on isothiocyanate derivatives as COX inhibitors. rsc.org

In addition to anti-inflammatory and antimicrobial potential, the core structure is related to compounds with demonstrated anticancer activity. For instance, 4-methyl-3-nitrobenzoic acid, a potential precursor, was identified as an inhibitor of cancer cell migration. nih.gov Similarly, various methyl benzoate analogs have been studied as potential agents for cancer therapy, showing effects on DNA methylation, a key process in cancer development. nih.gov Given these precedents, this compound and its derivatives represent a promising area for the exploration and development of new therapeutic agents. rsc.orgscielo.br

Metabolic Stability Studies

In Vitro Metabolic Transformations and Degradation Pathways

The in vitro metabolic fate of "Methyl 4-isothiocyanato-3-methylbenzoate" has not been explicitly detailed in publicly available scientific literature. However, based on the metabolism of structurally related aromatic isothiocyanates and methyl benzoate (B1203000) derivatives, a series of predictable metabolic transformations can be inferred. The metabolism of this compound is likely to involve two primary pathways: reactions involving the isothiocyanate group and hydrolysis of the methyl ester moiety.

The isothiocyanate functional group is known to be highly reactive towards nucleophiles, which dictates its principal metabolic pathway. In biological systems, the most significant reaction is the conjugation with glutathione (B108866) (GSH), a tripeptide ubiquitously present in cells. nih.govoregonstate.edu This conjugation is typically catalyzed by glutathione S-transferase (GST) enzymes and is the initial step in the mercapturic acid pathway. nih.govoregonstate.eduresearchgate.net Following the formation of the glutathione conjugate, the molecule undergoes sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, resulting in the formation of a cysteine conjugate. The final step in this pathway is the N-acetylation of the cysteine conjugate to yield the corresponding mercapturic acid derivative, which is a major excretory product for many isothiocyanates. nih.govoregonstate.edu

Concurrently, the methyl ester group of "this compound" is susceptible to hydrolysis. This reaction is generally catalyzed by various esterase enzymes present in in vitro systems such as liver microsomes or S9 fractions. brainly.inquora.com The hydrolysis of the ester bond would yield methanol (B129727) and the corresponding carboxylic acid, "4-isothiocyanato-3-methylbenzoic acid". brainly.inquora.com This transformation represents a Phase I metabolic reaction that increases the polarity of the molecule. researchgate.net

Furthermore, the methyl group on the benzene (B151609) ring could potentially undergo oxidation. Cytochrome P450 enzymes could catalyze the hydroxylation of the methyl group to form a hydroxymethyl derivative. This alcohol could be further oxidized to an aldehyde and then to a carboxylic acid.

It is important to note that these pathways are putative and based on the known metabolism of analogous compounds. The actual metabolic profile of "this compound" would need to be confirmed through dedicated in vitro metabolism studies using liver microsomes, hepatocytes, or other relevant subcellular fractions, followed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify the resulting metabolites.

Table of Potential In Vitro Metabolic Reactions

Reaction TypeSubstrateKey EnzymesPutative Product(s)
Glutathione ConjugationThis compoundGlutathione S-Transferases (GSTs)Glutathione conjugate of this compound
HydrolysisThis compoundEsterases4-isothiocyanato-3-methylbenzoic acid and Methanol
OxidationThis compoundCytochrome P450sMethyl 4-isothiocyanato-3-(hydroxymethyl)benzoate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-isothiocyanato-3-methylbenzoate, and what critical reaction conditions must be controlled?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of a methyl benzoate precursor. For example, iodination of 3-methylbenzoic acid derivatives (as in ) followed by substitution with thiocyanate under controlled conditions. Key parameters include maintaining reaction temperatures below 0°C to prevent decomposition, using anhydrous solvents to avoid hydrolysis of the isothiocyanate group, and precise stoichiometric control of thiocyanate sources. Characterization via 1^1H NMR (e.g., aromatic proton shifts at δ 7.5–8.0 ppm) and FT-IR (N=C=S stretch at 2100–2050 cm1^{-1}) is critical for validation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Prioritize 1^1H NMR for aromatic proton environments, FT-IR for the isothiocyanate functional group, and mass spectrometry (e.g., molecular ion [M+H]+^+). Cross-referencing with PubChem data (as in ) ensures accuracy. For purity analysis, high-performance liquid chromatography (HPLC) with UV detection is recommended, especially when resolving synthetic byproducts .

Q. What are the recommended storage and handling protocols to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at -20°C with desiccants to mitigate moisture sensitivity. Handle in fume hoods using nitrile gloves, and avoid contact with amines or alcohols to prevent unintended reactions. Quench waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods resolve structural ambiguities in this compound?

  • Methodological Answer : Use SHELXL ( ) for crystallographic refinement and Gaussian/B3LYP methods () for geometry optimization. Compare experimental bond lengths/angles (from X-ray data processed via WinGX) with computed values. Discrepancies >0.05 Å suggest re-evaluating crystal quality or synthetic routes. ORTEP for Windows aids in visualizing anisotropic displacement ellipsoids .

Q. How can researchers reconcile conflicting reactivity data in nucleophilic aromatic substitution reactions involving this compound?

  • Methodological Answer : Perform kinetic studies under varied conditions (temperature, solvent polarity) to identify rate-determining steps. Use HPLC to monitor reaction progress and byproduct formation. Statistical analysis (e.g., ANOVA of triplicate experiments) minimizes variability. Compare results with analogous reactions in , focusing on electronic effects of substituents .

Q. What strategies optimize regioselective functionalization of the methyl benzoate scaffold for SAR studies?

  • Methodological Answer : Introduce substituents via microwave-assisted synthesis () or catalytic methods (e.g., palladium-mediated cross-coupling). For enzyme inhibition studies, design derivatives with modifications at the methyl or methoxy groups (). Validate using molecular docking (AutoDock Vina) and in vitro assays (e.g., IC50_{50} determination via fluorescence quenching) .

Data Analysis & Validation

Q. How should researchers address contradictions in spectroscopic or crystallographic data during characterization?

  • Methodological Answer : Cross-validate with multiple techniques (e.g., 1^1H NMR, X-ray, and computational models). For crystallographic disagreements, reprocess data using SHELX or refine with alternative software ( ). For spectral mismatches, compare with reference standards () and ensure solvent/deuterium artifacts are ruled out .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.